molecular formula C17H18N4OS B7560764 1-{4-Methyl-4H-thieno[3,2-B]pyrrole-5-carbonyl}-4-(pyridin-2-YL)piperazine

1-{4-Methyl-4H-thieno[3,2-B]pyrrole-5-carbonyl}-4-(pyridin-2-YL)piperazine

Cat. No.: B7560764
M. Wt: 326.4 g/mol
InChI Key: RCDCTVSADMGFFU-UHFFFAOYSA-N
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Description

1-{4-Methyl-4H-thieno[3,2-B]pyrrole-5-carbonyl}-4-(pyridin-2-YL)piperazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a thienopyrrole core with a piperazine ring, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name

(4-methylthieno[3,2-b]pyrrol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-19-13-5-11-23-15(13)12-14(19)17(22)21-9-7-20(8-10-21)16-4-2-3-6-18-16/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDCTVSADMGFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)N3CCN(CC3)C4=CC=CC=N4)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-Methyl-4H-thieno[3,2-B]pyrrole-5-carbonyl}-4-(pyridin-2-YL)piperazine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with various alkyl halides in the presence of a base such as sodium hydride . The reaction conditions often include the use of organic solvents like dichloromethane or methanol, and the reactions are typically carried out at low temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-{4-Methyl-4H-thieno[3,2-B]pyrrole-5-carbonyl}-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{4-Methyl-4H-thieno[3,2-B]pyrrole-5-carbonyl}-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-Methyl-4H-thieno[3,2-B]pyrrole-5-carbonyl}-4-(pyridin-2-YL)piperazine stands out due to its unique combination of a thienopyrrole core and a piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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